6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrazine ring, with a bromine atom attached to the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the transition-metal-free strategy, which includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur under specific conditions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: This compound lacks the bromine atom and exhibits different chemical properties and reactivity.
5H-Pyrrolo[2,3-b]pyrazine: This isomer has a different ring fusion pattern and shows distinct biological activities.
Uniqueness
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-2,9H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYTFMUCOIVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2Br)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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